molecular formula C25H28FN5O2S B2898544 1-((3-fluorobenzyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1114877-29-0

1-((3-fluorobenzyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2898544
CAS No.: 1114877-29-0
M. Wt: 481.59
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Description

This compound belongs to the [1,2,4]triazolo[4,3-a]quinazoline class, characterized by a fused triazole-quinazoline core. The structure includes a 3-fluorobenzylthio substituent at position 1, diisobutyl groups at positions N and 4, and a carboxamide at position 6. Such derivatives are synthesized via nucleophilic substitution or alkylation reactions on preformed triazoloquinazoline scaffolds, as seen in analogous compounds (e.g., alkylation with substituted benzyl thiols) . The fluorine atom at the benzyl group enhances lipophilicity and metabolic stability, while the diisobutyl groups may influence steric interactions in biological targets.

Properties

IUPAC Name

1-[(3-fluorophenyl)methylsulfanyl]-N,4-bis(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28FN5O2S/c1-15(2)12-27-22(32)18-8-9-20-21(11-18)31-24(30(23(20)33)13-16(3)4)28-29-25(31)34-14-17-6-5-7-19(26)10-17/h5-11,15-16H,12-14H2,1-4H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFCXOIXCPNEAQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN=C(N23)SCC4=CC(=CC=C4)F)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((3-fluorobenzyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a member of the triazole family and has garnered attention for its potential biological activities, particularly in the fields of anticancer and antibacterial research. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy against different cell lines, and structure-activity relationships.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H24FN5OS\text{C}_{19}\text{H}_{24}\text{F}\text{N}_5\text{O}\text{S}

Biological Activity Overview

This compound has been evaluated for various biological activities including:

  • Anticancer Activity : Several studies have indicated that derivatives containing triazole rings exhibit significant cytotoxic effects against various cancer cell lines.
  • Antibacterial Activity : The compound's potential to inhibit bacterial growth has also been explored.

Research indicates that triazole derivatives often exert their anticancer effects through:

  • Inhibition of Kinases : Targeting focal adhesion kinase (FAK) and other signaling pathways involved in cell proliferation.
  • Induction of Apoptosis : Activation of caspases leading to programmed cell death.

Efficacy Against Cancer Cell Lines

The compound has shown promising results in various in vitro studies:

  • Cell Lines Tested :
    • A549 (Lung Cancer)
    • MCF7 (Breast Cancer)
    • HepG2 (Liver Cancer)
Cell LineIC50 (µM)Reference
A54910.28
MCF78.107
HepG219.5

Case Studies

In a study focusing on compounds similar to the target compound, researchers found that modifications in substituents significantly affected anticancer potency. For instance, the introduction of fluorine atoms enhanced activity against certain cancer types by improving binding affinities to target proteins .

The antibacterial properties are primarily attributed to:

  • Disruption of Bacterial Cell Wall Synthesis : Compounds with thiosemicarbazide structures have shown efficacy against Gram-positive bacteria.

Efficacy Against Bacterial Strains

The compound's antibacterial activity has been assessed against several strains:

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus7.82
Bacillus cereusSimilar to Cefuroxime

Structure-Activity Relationship (SAR)

The biological activity of the compound is influenced by its structural components:

  • Fluorine Substitution : Enhances anticancer activity.
  • Thio Group Presence : Plays a critical role in antibacterial efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table highlights key structural and functional differences between the target compound and similar [1,2,4]triazolo[4,3-a]quinazoline derivatives:

Compound Substituents Molecular Weight Key Structural Variations Reported Activity/Properties
Target Compound 1-(3-fluorobenzylthio), N,4-diisobutyl, 8-carboxamide ~510 (estimated) Fluorine at benzyl para-position; dual isobutyl groups Hypothesized enhanced CNS penetration due to fluorine and lipophilic groups
4-Benzyl-1-[(2,5-dimethylbenzyl)thio]-N-isopropyl analog 1-(2,5-dimethylbenzylthio), 4-benzyl, N-isopropyl 510.6 Bulky 2,5-dimethylbenzylthio; isopropyl vs. diisobutyl Potential H1-antihistamine activity inferred from related triazoloquinazolines
1-((2-chlorobenzyl)thio)-N-cyclopentyl-4-isobutyl analog 1-(2-chlorobenzylthio), N-cyclopentyl, 4-isobutyl 510.1 Chlorine vs. fluorine; cyclopentyl vs. diisobutyl Increased halogen size may alter binding kinetics; cyclopentyl enhances conformational rigidity
1-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-isobutyl-N-isopropyl analog 1-(2-(4-fluorophenylamino)-2-oxoethylthio), N-isopropyl 510.6 Oxoethyl linker with 4-fluorophenylamino; single isobutyl Potential for hydrogen bonding via oxoethyl group; modified solubility
Methyl-2-(2-(4,5-dihydro-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl-thio) acetamido derivatives Varied acetamido/propanamido substituents ~480–520 Flexible thioacetamido side chains Non-sedative H1-antihistamine activity in preclinical models

Key Observations:

Substituent Effects on Bioactivity: The 3-fluorobenzylthio group in the target compound may offer superior metabolic stability compared to non-fluorinated analogs (e.g., 2,5-dimethylbenzyl in ) due to fluorine’s resistance to oxidative metabolism .

Pharmacokinetic Implications :

  • The carboxamide at position 8 is conserved across analogs, suggesting its role in target binding or solubility.
  • Halogen positioning (3-fluoro vs. 2-chloro in ) influences electronic effects: fluorine’s electronegativity may enhance binding affinity to polar targets, while chlorine’s larger size could improve hydrophobic interactions .

Synthetic Accessibility: The target compound’s synthesis likely parallels methods used for analogs, such as hydrazinolysis of oxadiazole intermediates or alkylation with thiols .

Research Findings and Limitations

  • Activity Data Gaps : While structural analogs like and report H1-antihistamine or CNS-related activities, specific data for the target compound remain unpublished.
  • Comparative Solubility: Fluorinated derivatives generally exhibit lower aqueous solubility than non-halogenated analogs, necessitating formulation optimizations .

Q & A

Q. What are the key structural features of this compound, and how do they influence its biological activity?

The compound contains a triazoloquinazoline core fused with a quinazoline ring, a 3-fluorobenzylthio group at position 1, and diisobutyl substituents at positions N and 3. The triazole moiety enhances π-π stacking interactions with biological targets, while the fluorobenzyl group improves lipophilicity and membrane permeability. The diisobutyl groups may sterically influence binding specificity .

Q. What are the standard synthetic routes for this compound, and how can yield/purity be optimized?

Synthesis typically involves:

Core formation : Cyclocondensation of hydrazine derivatives with ketones (e.g., 5-oxo-4,5-dihydroquinazoline precursors) under reflux in ethanol or DMF .

Functionalization : Thioether formation via nucleophilic substitution using 3-fluorobenzylthiol, requiring catalysts like benzyltributylammonium bromide .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol to achieve >95% purity. Reaction progress is monitored via TLC (Rf = 0.3–0.5 in 7:3 hexane:ethyl acetate) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) guide SAR studies for triazoloquinazoline derivatives?

Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity, while molecular docking identifies binding poses with targets like kinases or GPCRs. For example:

  • Target validation : Docking against EGFR (PDB: 1M17) reveals hydrogen bonding between the carboxamide group and Thr766 .
  • SAR optimization : Substituent effects (e.g., fluorobenzyl vs. chlorobenzyl) on binding affinity can be modeled using free energy perturbation (FEP) .

Q. How should contradictory bioactivity data (e.g., IC50 variability) be resolved in triazoloquinazoline studies?

Contradictions may arise from assay conditions (e.g., pH, serum proteins) or impurity interference. Mitigation strategies include:

  • Orthogonal assays : Confirm IC50 values using fluorescence polarization (FP) and surface plasmon resonance (SPR) .
  • Batch analysis : Compare NMR (e.g., ¹H, ¹³C) and HRMS data across synthetic batches to rule out structural deviations .
  • Meta-analysis : Pool data from multiple studies (e.g., antimicrobial vs. anticancer screens) to identify context-dependent activity .

Q. What experimental designs are optimal for studying metabolic stability in vitro?

Use a tiered approach:

Microsomal stability assay : Incubate with liver microsomes (human/rat) and NADPH. Monitor parent compound depletion via LC-MS/MS (LOQ = 1 nM) .

CYP inhibition screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates (e.g., 7-benzyloxy-trifluoromethylcoumarin) .

Metabolite ID : High-resolution mass spectrometry (HRMS) with H/D exchange to characterize phase I/II metabolites .

Methodological Guidance

Q. How to validate the compound’s mechanism of action in enzyme inhibition assays?

  • Kinetic assays : Measure Km and Vmax under varying substrate concentrations (Lineweaver-Burk plots) to confirm competitive/non-competitive inhibition .
  • Cellular target engagement : Use CETSA (cellular thermal shift assay) to monitor target protein stabilization in lysates after compound treatment .
  • Negative controls : Include structurally related but inactive analogs (e.g., lacking the triazole ring) to rule out nonspecific effects .

Q. What strategies improve solubility for in vivo studies?

  • Formulation : Use co-solvents (e.g., 10% DMSO + 20% PEG-400) or nanoemulsions (particle size <200 nm) .
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the carboxamide position to enhance aqueous solubility .

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